molecular formula C21H27N3O3 B1678457 ピロダビル CAS No. 124436-59-5

ピロダビル

カタログ番号: B1678457
CAS番号: 124436-59-5
分子量: 369.5 g/mol
InChIキー: KCHIOGFOPPOUJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pirodavir has been extensively studied for its antiviral properties, particularly against rhinoviruses. Its applications include:

準備方法

合成経路と反応条件: . 合成には、ニトロ化、還元、エステル化など、複数のステップが含まれ、制御された条件下で実施することで、所望の生成物を高純度で得ることができます。

工業生産方法: ピロダビルの工業生産には、大規模な反応器の使用と、一貫性と収量を維持するための反応条件の精密な制御が含まれます。 このプロセスには、反応を促進する溶媒と触媒、結晶化やクロマトグラフィーなどの精製ステップを使用した最終生成物の単離が含まれます .

化学反応の分析

反応の種類: ピロダビルは、次のようなさまざまな化学反応を起こします。

    酸化: ピロダビルは、特定の条件下で酸化されて、対応する酸化物を形成することができます。

    還元: 還元反応は、ピロダビルをその還元型に変換することができます。

    置換: ピロダビルは、官能基が他の基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件:

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、置換はピロダビルのさまざまな置換誘導体を生成する可能性があります .

4. 科学研究への応用

ピロダビルは、特にライノウイルスに対する抗ウイルス特性について、広く研究されてきました。 その応用には、次のようなものがあります。

    化学: 抗ウイルス機構を研究し、新しい抗ウイルス剤を開発するためのモデル化合物として使用されます。

    生物学: ウイルスの複製に対する影響や宿主細胞との相互作用について調査されています。

    医学: 風邪やその他のウイルス感染症の潜在的な治療薬として検討されています。

    産業: 抗ウイルス製剤や薬物送達システムの開発に使用されています

類似化合物との比較

ピロダビルは、プレコナリルやバペンダビルなどの他の抗ウイルス化合物と比較されることがよくあります。 3つの化合物はすべてウイルスカプシドを標的としますが、ピロダビルは、ライノウイルスの複数の血清型に対する広域スペクトル活性においてユニークです . 類似の化合物には、次のようなものがあります。

ピロダビルのユニークさは、幅広いライノウイルス血清型を阻害する能力にあり、さらなる開発と臨床使用のための有望な候補となっています .

特性

IUPAC Name

ethyl 4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-26-21(25)18-5-7-19(8-6-18)27-15-12-17-10-13-24(14-11-17)20-9-4-16(2)22-23-20/h4-9,17H,3,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHIOGFOPPOUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869699
Record name Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124436-59-5
Record name Pirodavir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124436595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirodavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRODAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BML697718K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 10.4 parts of 3-chloro-6-methylpyridazine, 22.4 parts of ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate butanedioate (1:1), 8.6 parts of sodium carbonate and 0.9 parts of N,N-dimethylformamide was stirred for 3 hours in an oil bath at ±150° C. After cooling, water and dichloromethane were added and the layers were separated. The organic layer was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and ethanol (99:1 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from a mixture of 2,2'-oxybixpropane and 2-propanone (75:25 by volume). The precipitated product as filtered off and dried, yielding 17 parts (56.8%) of ethyl 4-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy ]benzoate; mp. 130.1° C. (comp. 1).
[Compound]
Name
10.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate butanedioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pirodavir
Reactant of Route 2
Reactant of Route 2
Pirodavir
Reactant of Route 3
Reactant of Route 3
Pirodavir
Reactant of Route 4
Reactant of Route 4
Pirodavir
Reactant of Route 5
Reactant of Route 5
Pirodavir
Reactant of Route 6
Reactant of Route 6
Pirodavir
Customer
Q & A

Q1: What is the primary mechanism of action of Pirodavir?

A1: Pirodavir is a capsid-binding antiviral agent that exhibits broad-spectrum activity against picornaviruses, particularly rhinoviruses. [, , ]. It exerts its antiviral effect by binding to the viral capsid, specifically within a hydrophobic pocket beneath the canyon floor of the virus [].

Q2: How does Pirodavir binding to the viral capsid inhibit viral replication?

A2: Pirodavir binding to the viral capsid interferes with several crucial steps in the viral replication cycle:

  • Inhibition of Attachment/Entry: For certain rhinovirus serotypes, like human rhinovirus 9, Pirodavir can directly block the virus's ability to attach to host cells [].
  • Stabilization of Viral Capsid: Pirodavir binding stabilizes the viral capsid, rendering it resistant to changes in pH and temperature. This stabilization prevents the virus from uncoating its RNA genome inside the host cell, a necessary step for replication [, , ].

Q3: What is the molecular formula and weight of Pirodavir?

A3: Unfortunately, the specific molecular formula and weight of Pirodavir are not provided in the provided research papers.

Q4: Is there any spectroscopic data available for Pirodavir?

A4: The provided research papers do not include detailed spectroscopic data for Pirodavir.

Q5: How do structural modifications of Pirodavir affect its antiviral activity?

A7: * Central Hydrocarbon Chain: Modifying the central hydrocarbon chain of Pirodavir can influence both its cytotoxicity and antiviral activity. For instance, the replacement of the oxygen atom in the central chain with an amino group led to decreased activity against rhinoviruses and polioviruses []. Conversely, incorporating an -ethoxy-propoxy- group into the central chain (as in compound I-6602) resulted in reduced cell toxicity and enhanced anti-rhinovirus activity [].* Oxime Ether Group: Replacing the ester group in Pirodavir with an oxime ether group yielded compounds like compound 14, which exhibited excellent anti-HRV activity and good oral bioavailability, addressing a limitation of Pirodavir's susceptibility to hydrolysis [].

Q6: What is known about the pharmacokinetic profile of Pirodavir?

A9: Pirodavir, in its original form, exhibited limited oral bioavailability due to its susceptibility to hydrolysis [, ]. This led to its development as an intranasal formulation for the treatment of rhinovirus infections [, ].

Q7: Is there evidence of resistance development to Pirodavir?

A7: Yes, resistance development is a concern with Pirodavir.

  • Rhinoviruses: Studies show that rhinovirus mutants resistant to an earlier-generation capsid binder, R 61837, exhibited cross-resistance to Pirodavir []. This suggests that mutations within the hydrophobic pocket, the binding site for these compounds, can confer resistance.

Q8: Are there other antiviral agents being explored as alternatives to Pirodavir?

A8: Yes, due to limitations such as limited oral bioavailability and resistance development, research has explored alternative antiviral strategies for rhinovirus and enterovirus infections:

  • Protease Inhibitors: Rupintrivir and SG85 are protease inhibitors targeting the 3C protease essential for viral replication. Both compounds have shown promising in vitro activity against a range of enterovirus serotypes, including EV71 [, ].
  • Host-Targeting Compounds: Enviroxime, a compound that interferes with viral RNA synthesis by targeting host cell factors, has also demonstrated in vitro activity against enteroviruses [].
  • Nucleoside Analogues: MK-0608 is a nucleoside analogue that inhibits viral RNA polymerase and has shown activity against HRV-C [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。